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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B12386981

A detailed examination of the preclinical oral pharmacokinetic profiles of two prominent
estrogen receptor PROTAC degraders, ERD-3111 and Vepdegestrant (ARV-471), reveals
significant differences in their oral bioavailability across multiple species. This guide provides a
comprehensive comparison of their performance, supported by available experimental data
and detailed methodologies, to inform researchers and drug development professionals.

ERD-3111, a novel and potent orally efficacious Estrogen Receptor (ER) a PROTAC degrader,
has demonstrated high oral bioavailability in preclinical studies involving mice, rats, and dogs.
[1][2][3][4] Vepdegestrant (ARV-471), another orally bioavailable ER degrader currently in
clinical development, serves as a key comparator in evaluating the pharmacokinetic properties
of next-generation endocrine therapies.

Quantitative Analysis of Oral Bioavailability

The following table summarizes the key pharmacokinetic parameters of ERD-3111 and
Vepdegestrant following oral administration in different preclinical species.
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AUC
Compo . Dose Cmax Tmax
Species F (%) (ng-him  T% (h)
und (mglkg) (ngimL) (h) L)
ERD- 1009 = 5634 +
Mouse 10 (p.o.) 42 2 0+£0.6
3111 153 1159
2465 *
Rat 10 (p.o.) 20 267+56 4 1+0.9
543
687 7456 +
Dog 5 (p.o.) 66 2 6.2+x1.1
123 1342
Vepdege
strant 1791 + 2913 + 3.64
Mouse 5 (p.o.) -
(ARV- 4.35 707 1.40
471)
2412 + 1147 + 4.07 £
Rat 5 (p.o.) -
9.39 446 0.42
Dog - 5 - - 11

Note: There is conflicting data in the literature regarding the oral bioavailability of

Vepdegestrant in mice, with another source reporting a value of 59%. This discrepancy should

be considered when evaluating the data.

Experimental Protocols

The determination of oral bioavailability for both ERD-3111 and Vepdegestrant involved

standard preclinical pharmacokinetic studies. The general methodology is outlined below.

In Vivo Pharmacokinetic Studies

Animal Models:

» Mice: Male ICR mice were utilized for the pharmacokinetic studies of Vepdegestrant.[5]

Specific mouse strains for ERD-3111 studies are detailed in the primary publication's

supplementary materials.
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o Rats: Male Sprague-Dawley rats were used for the pharmacokinetic analysis of
Vepdegestrant.[5] Details on the rat strain for ERD-3111 studies are available in the
associated supplementary information.

e Dogs: Beagle dogs are a common model for larger animal pharmacokinetic studies and were
used for ERD-3111 evaluation.

Dosing and Administration:

o ERD-3111: For oral administration, ERD-3111 was formulated in a vehicle suitable for oral
gavage. Intravenous administration was used to determine the absolute bioavailability.

» Vepdegestrant (ARV-471): Vepdegestrant was administered orally via gavage. For
intravenous administration, the compound was dissolved in an appropriate vehicle.

Blood Sampling:

» Following drug administration, blood samples were collected at predetermined time points
via appropriate methods for each species (e.g., tail vein, retro-orbital sinus, or jugular vein).

e Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

o Quantification: Plasma concentrations of the compounds were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

e Method Validation: The LC-MS/MS methods were validated for linearity, accuracy, precision,
and stability to ensure reliable quantification.[5][7]

Pharmacokinetic Analysis:

e Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to
reach maximum concentration (Tmax), area under the plasma concentration-time curve
(AUC), and elimination half-life (TY%), were calculated using non-compartmental analysis.

» Oral bioavailability (F%) was calculated as (AUCoral / AUCIiv) x (Doseiv / Doseoral) x 100.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of ERD-3111 and the general
experimental workflow for determining its oral bioavailability.
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Caption: Targeted degradation of Estrogen Receptor a by ERD-3111.
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Caption: Experimental workflow for oral bioavailability determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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